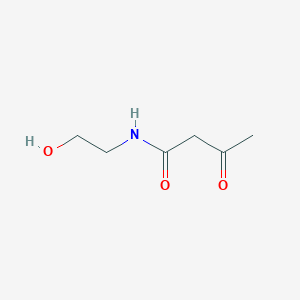

N-(2-Hydroxyethyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLHYHWFVOHKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947145 | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-97-5 | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24309-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)acetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Hydroxyethyl)-3-oxobutanamide CAS 24309-97-5 properties

Topic: N-(2-Hydroxyethyl)-3-oxobutanamide (CAS 24309-97-5) Content Type: In-Depth Technical Guide

CAS: 24309-97-5 | Formula: C₆H₁₁NO₃ | MW: 145.16 g/mol

Executive Summary

This compound (also known as N-Acetoacetylethanolamine) is a bifunctional building block bridging the gap between polymer science and medicinal chemistry. Characterized by a reactive acetoacetyl moiety attached to a hydroxyethyl tail, it serves as a versatile scaffold.[1] In polymer chemistry, it is a critical monomer for introducing "active methylene" sites into backbones, enabling formaldehyde-free, ambient-temperature crosslinking in waterborne coatings. In pharmaceutical synthesis, it functions as a pharmacophore precursor for 1,4-dihydropyridines (calcium channel blockers) via the Hantzsch reaction.[2]

Physicochemical Specifications

| Property | Value | Note |

| Appearance | White to pale yellow crystalline solid | May solidify from melt as brownish mass if impure. |

| Melting Point | 104 – 106 °C | Sharp melting point indicates high purity. |

| Boiling Point | ~373.7 °C (Predicted) | Decomposes at high temperatures; typically not distilled. |

| Density | 1.132 ± 0.06 g/cm³ | Predicted value. |

| Solubility | High in Water, Alcohols, THF | Amphiphilic nature due to -OH and Amide groups. |

| pKa | ~11.5 (Active Methylene) | The CH₂ group is acidic enough for base-catalyzed condensation. |

Synthesis & Manufacturing

The industrial and laboratory synthesis primarily relies on the reaction of diketene with ethanolamine. This route is preferred over transamidation of ethyl acetoacetate due to higher atom economy and the avoidance of alcohol byproducts that complicate purification.

Primary Synthetic Route (Diketene Addition)

The nucleophilic attack of the primary amine of ethanolamine on the carbonyl carbon of diketene opens the ring to form the acetoacetamide derivative.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Temperature: Controlled at -5°C to 0°C (Exothermic reaction).

-

Yield: Typically >80%.[3]

Synthesis Pathway Diagram

Mechanistic Reactivity[4]

The utility of CAS 24309-97-5 stems from its three distinct reactive centers:

-

Active Methylene (C2): Flanked by two carbonyls, these protons are acidic (pKa ~11), enabling alkylation, Knoevenagel condensation, and Michael additions.

-

Ketone Carbonyl (C3): Susceptible to nucleophilic attack by amines (Schiff base formation).

-

Primary Hydroxyl (Terminal): Available for esterification, urethane formation, or further functionalization without disturbing the acetoacetyl group.

Keto-Enol Tautomerism

In solution, the molecule exists in equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, which is crucial for its chelation properties with metals (e.g., in curing agents).

Reactivity Map

Applications in R&D

Polymer Science: Green Crosslinking

In waterborne coatings, this molecule acts as a non-toxic alternative to isocyanates or aziridines.

-

Mechanism: The acetoacetyl group reacts with added diamines (e.g., hexamethylenediamine) or adipic acid dihydrazide (ADH) to form stable enamine or hydrazone linkages.

-

Advantage: This reaction proceeds at ambient temperature and releases water rather than toxic volatiles (formaldehyde-free).

-

Usage: It is often incorporated into acrylic lattices or used as a modifier for polyurethanes to improve solvent resistance and hardness.

Medicinal Chemistry: Hantzsch Synthesis

It serves as the

-

Target: Synthesis of 1,4-dihydropyridine derivatives (calcium channel blockers like Nifedipine analogs).

-

Protocol: Condensation with an aromatic aldehyde and a nitrogen source (ammonia or ammonium acetate) yields the heterocyclic core. The hydroxyethyl tail improves the water solubility of the resulting pharmacophore.

Experimental Protocols

Protocol A: Laboratory Synthesis (Diketene Route)

-

Safety Precaution: Diketene is a lachrymator and highly reactive. Work in a fume hood.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with nitrogen.

-

Charge: Add 30.0 g (0.36 mol) of diketene dissolved in 300 mL dry THF . Cool the solution to -5°C using an ice/salt bath.

-

Addition: Add 23.0 mL (0.38 mol) of ethanolamine dropwise over 60 minutes. Maintain internal temperature below 0°C.

-

Reaction: Stir at 0°C for 1 hour. Monitor consumption of diketene by TLC (or disappearance of characteristic IR peak at ~1890 cm⁻¹).

-

Workup: Evaporate solvent under reduced pressure (rotary evaporator).

-

Purification: The residue is often pure enough for use. If crystallization is needed, recrystallize from ethyl acetate/hexane.

-

Yield: Expect ~41 g (80%) of white solid.

Protocol B: Ambient Crosslinking Test (Coatings)

-

Preparation: Dissolve 1.0 g of this compound in 10 mL water/ethanol (50:50).

-

Crosslinker: Add 0.5 equivalents of Adipic Acid Dihydrazide (ADH).

-

Curing: Cast film on a glass slide. Allow to dry at room temperature (25°C).

-

Observation: The film should become insoluble in water within 24 hours due to hydrazone network formation.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Eye Damage/Irritation | H318 | Causes serious eye damage. |

Precautionary Measures:

-

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles/face shield. The substance can cause irreversible eye damage upon contact.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The active methylene group is sensitive to oxidation over long periods.

-

Spill: Sweep up solid spills to avoid dust generation. Do not flush into surface water.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 24309-97-5). Retrieved from [4]

-

ChemicalBook. CAS 24309-97-5 Properties and Synthesis. Retrieved from

-

Feng, J., et al. (2020). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines. Journal of Coatings Technology.[1] Retrieved from

-

Hantzsch, A. (1881).[3] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[5][6] Berichte der deutschen chemischen Gesellschaft. (Classic Reaction Reference).

-

PubChem. Compound Summary: this compound. Retrieved from

Sources

- 1. paint.org [paint.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Interpenetrating Polymer Networks of Poly(2-hydroxyethyl methacrylate) and Poly(N, N-dimethylacrylamide) as Potential Systems for Dermal Delivery of Dexamethasone Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

N-(2-Hydroxyethyl)acetoacetamide: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Topic: N-(2-Hydroxyethyl)acetoacetamide chemical structure and molecular weight Content Type: In-depth Technical Guide

Executive Summary

N-(2-Hydroxyethyl)acetoacetamide (CAS: 24309-97-5) represents a critical bifunctional building block in organic synthesis and medicinal chemistry. Characterized by its acetoacetamide core and a pendant hydroxyethyl group, this molecule serves as a versatile "chassis" for constructing nitrogen-containing heterocycles, particularly quinoxalines and quinolines.

This guide provides a rigorous technical analysis of its physicochemical properties, tautomeric behavior, synthetic pathways, and downstream applications. It is designed for researchers requiring high-fidelity data to optimize reaction parameters in drug development workflows.

Chemical Identity and Structural Analysis[1][2]

Core Identifiers

| Parameter | Specification |

| IUPAC Name | N-(2-Hydroxyethyl)-3-oxobutanamide |

| CAS Registry Number | 24309-97-5 |

| Common Synonyms | N-Acetoacetylethanolamine; 2-Acetoacetamidoethanol |

| Molecular Formula | |

| SMILES | CC(=O)CC(=O)NCCO |

Molecular Weight Calculation

Precise molecular weight determination is essential for stoichiometry in high-throughput screening (HTS) and process scale-up.

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 145.158 g/mol |

Structural Tautomerism

The reactivity of N-(2-Hydroxyethyl)acetoacetamide is governed by the keto-enol tautomerism of the

-

Keto Form: Dominates in polar aprotic solvents; essential for nucleophilic substitution at the

-carbon (active methylene). -

Enol Form: Stabilized by intramolecular hydrogen bonding (cis-enol) and solvent interactions; critical for chelation chemistry and certain cyclization mechanisms.

Figure 1: Keto-Enol Tautomerism governing the reactivity profile of N-(2-Hydroxyethyl)acetoacetamide.

Synthesis and Manufacturing Protocols

The industrial and laboratory synthesis of N-(2-Hydroxyethyl)acetoacetamide relies on the acylation of ethanolamine. The choice of acylating agent dictates the purity profile and workup complexity.

Primary Route: Diketene Acylation

This is the preferred route for high-purity synthesis due to atom economy (100%) and the absence of alcohol byproducts.

Reaction Mechanism: The nucleophilic amine of ethanolamine attacks the carbonyl carbon of the diketene ring, leading to ring opening and formation of the acetoacetamide.

Experimental Protocol (Lab Scale):

-

Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Solvent: Dichloromethane (DCM) or Water (if temperature is strictly controlled).

-

Procedure:

-

Charge Ethanolamine (1.0 eq) into the flask.

-

Cool to 0–5°C (Reaction is highly exothermic).

-

Add Diketene (1.05 eq) dropwise, maintaining internal temperature

. -

Critical Control Point: Rapid addition causes bis-acylation (O-acylation of the hydroxyl group).

-

-

Workup: Evaporate solvent under reduced pressure. The product often solidifies upon standing.

Secondary Route: Transamidation (Ethyl Acetoacetate)

Used when handling diketene (toxic/unstable) is not feasible.

-

Drawback: Requires removal of ethanol to drive equilibrium; slower kinetics; potential for side reactions (Schiff base formation).

Figure 2: Comparative synthetic workflows for N-(2-Hydroxyethyl)acetoacetamide.

Analytical Characterization

Validating the structure requires distinguishing between the target amide and potential O-acylated byproducts (esters).

Nuclear Magnetic Resonance (NMR)

The

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Methyl ( | 2.25 (Keto) / 1.95 (Enol) | Singlet | Distinct shift due to hybridization change. |

| Active Methylene ( | 3.45 | Singlet | Characteristic of |

| N-Methylene ( | 3.40 - 3.50 | Multiplet | Overlap often occurs. |

| O-Methylene ( | 3.70 - 3.80 | Triplet | Diagnostic for intact hydroxyethyl chain. |

| Amide NH | 7.0 - 8.0 | Broad | Exchangeable with |

Infrared Spectroscopy (IR)

-

3300–3400 cm⁻¹: Broad OH/NH stretch.

-

1715 cm⁻¹: Ketone C=O stretch (Keto form).

-

1650 cm⁻¹: Amide I band (C=O).

-

1540 cm⁻¹: Amide II band (N-H bend).

Applications in Drug Development[4]

Heterocycle Synthesis (Quinoxalines)

The primary utility of N-(2-Hydroxyethyl)acetoacetamide in medicinal chemistry is its role as a C3-synthon for heterocycles.

-

Mechanism: The active methylene group undergoes Knoevenagel condensation or Vilsmeier-Haack reactions.

-

Target: Quinoxaline derivatives, which are privileged scaffolds in oncology (kinase inhibitors) and antimicrobial research.

Polymer Conjugation & Crosslinking

The pendant hydroxyl group allows this molecule to be tethered to carboxylic acid-functionalized polymers, introducing the acetoacetyl group.

-

Function: The acetoacetyl group acts as a "chemical velcro," capable of reacting with amines or hydrazides under mild conditions to form stable crosslinks (enamine/hydrazone formation).

-

Use Case: Reducing aldehyde emissions in polyurethane foams by scavenging residual formaldehyde.

Safety and Handling (MSDS Highlights)

While generally considered low toxicity compared to its precursors (diketene), standard laboratory safety protocols apply.

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent hydrolysis or slow polymerization.

-

Incompatibility: Strong oxidizing agents, strong bases (induces polymerization).

References

-

ChemicalBook. (2025). N-(2-hydroxyethyl)acetoacetamide Properties and CAS Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90459, N-(2-Hydroxyethyl)acetoacetamide. Retrieved from

-

Google Patents. (2021). Process for reducing aldehyde emissions in polyether polyols and polyurethane foams (WO2021179240A1). Retrieved from

-

BenchChem. (2025). Synthesis and Troubleshooting of Hydroxyethyl-amide derivatives. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: N-(2-Hydroxyethyl)acetoacetamide.[1][2][3] Retrieved from

Sources

Acetoacetamide N-(2-hydroxyethyl) derivative synthesis overview

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)acetoacetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for N-(2-hydroxyethyl)acetoacetamide, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, step-by-step experimental protocols, and comparative analysis of the two predominant synthesis pathways: the acetoacetylation of 2-aminoethanol using diketene and the transamidation of ethyl acetoacetate. The narrative emphasizes the causality behind experimental choices, adherence to safety protocols, and methods for purification and characterization, ensuring a robust and reproducible synthesis.

Introduction: The Significance of N-(2-hydroxyethyl)acetoacetamide

N-(2-hydroxyethyl)acetoacetamide, with the chemical structure CH₃C(O)CH₂C(O)NHCH₂CH₂OH, is a bifunctional molecule of significant interest in organic synthesis. It incorporates a β-ketoamide moiety and a primary alcohol. This unique combination makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, specialty polymers, and pigments.[1] The active methylene group offers a site for further alkylation and condensation reactions, while the hydroxyl group can be derivatized or used to impart hydrophilicity. Understanding its synthesis is fundamental to leveraging its full potential as a building block.

This guide will explore the two most practical and industrially relevant methods for its preparation, providing the technical depth necessary for laboratory-scale synthesis and process optimization.

Core Synthetic Pathways: A Mechanistic and Practical Comparison

The synthesis of N-(2-hydroxyethyl)acetoacetamide is dominated by two strategic approaches, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.

Pathway I: Acetoacetylation via Diketene

This is the most direct and atom-economical route, widely employed in industrial settings for the production of acetoacetamides.[1] The reaction involves the nucleophilic ring-opening of the highly reactive β-lactone ring of diketene by 2-aminoethanol (ethanolamine).

Mechanism: The primary amine of 2-aminoethanol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the diketene lactone. This is followed by the cleavage of the acyl-oxygen bond, leading to the formation of the stable amide product. This reaction is typically rapid and highly exothermic. The mechanism of this acyl fission is a key factor in the high reactivity of diketene as an alkylating agent.[2][3]

Caption: Mechanism of N-(2-hydroxyethyl)acetoacetamide synthesis via diketene.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents such as toluene, ethyl acetate, or tetrahydrofuran (THF) are preferred to prevent the solvent from competing with the amine in reacting with diketene.

-

Temperature Control: The reaction is highly exothermic. The initial addition of diketene must be performed at low temperatures (0-10 °C) to control the reaction rate, prevent side reactions, and ensure safety.

-

Reagent Purity: 2-Aminoethanol should be anhydrous, as water readily hydrolyzes diketene to form acetoacetic acid, which can complicate purification.[1]

Pathway II: Transamidation of Ethyl Acetoacetate

This classical approach involves the reaction of an ester, ethyl acetoacetate (EAA), with 2-aminoethanol. It is an equilibrium-controlled nucleophilic acyl substitution.

Mechanism: The reaction proceeds through the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. The equilibrium is driven towards the product by the elimination of ethanol. To achieve high conversion, the ethanol byproduct must be removed from the reaction mixture.[4][5]

Caption: Mechanism of N-(2-hydroxyethyl)acetoacetamide synthesis via transamidation.

Causality Behind Experimental Choices:

-

Temperature: Higher temperatures (reflux) are required to overcome the activation energy of amide formation and to facilitate the removal of ethanol.

-

Byproduct Removal: The use of a Dean-Stark apparatus or performing the reaction under reduced pressure is a common strategy to remove ethanol as it forms, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.[6]

-

Catalysis: While the reaction can proceed thermally, acid or base catalysts can be employed to accelerate the rate of transamidation, although this can introduce additional side reactions and complicate purification.[7]

Comparative Analysis

| Parameter | Pathway I: Diketene | Pathway II: Ethyl Acetoacetate |

| Reaction Rate | Very fast, highly exothermic | Slow, equilibrium-controlled |

| Typical Yields | High (>90%) | Moderate to High (60-85%), dependent on byproduct removal |

| Reaction Conditions | Low temperature (0-25 °C) | High temperature (Reflux, >100 °C) |

| Byproducts | None (100% atom economy) | Ethanol |

| Reagent Handling | Diketene is highly toxic, flammable, and moisture-sensitive.[8][9] | Reagents are standard, less hazardous laboratory chemicals. |

| Scalability | Excellent for industrial scale | Good for lab scale; requires efficient distillation for large scale. |

Detailed Experimental Protocols

The following protocols are self-validating systems designed for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Diketene

Safety Directive: Diketene is extremely toxic, flammable, and reacts violently with water and bases.[10][11] It must be handled with extreme caution under an inert atmosphere (Nitrogen or Argon). Use non-sparking tools and ensure all glassware is scrupulously dry.[8]

Materials:

-

2-Aminoethanol (1.0 eq, e.g., 6.11 g, 0.1 mol)

-

Diketene (1.05 eq, e.g., 8.83 g, 0.105 mol)

-

Anhydrous Ethyl Acetate (200 mL)

-

Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

-

Setup: Assemble a dry, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Preparation: Dissolve 2-aminoethanol (6.11 g) in anhydrous ethyl acetate (100 mL) in the flask. Cool the solution to 0-5 °C using an ice-water bath.

-

Diketene Addition: Charge the dropping funnel with diketene (8.83 g) dissolved in anhydrous ethyl acetate (50 mL). Add the diketene solution dropwise to the stirred 2-aminoethanol solution over 60-90 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. An uncontrolled exothermic reaction can lead to violent polymerization.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of 2-aminoethanol.[6]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil or a low-melting-point solid.

Protocol 2: Synthesis via Ethyl Acetoacetate

Materials:

-

Ethyl Acetoacetate (1.0 eq, e.g., 13.01 g, 0.1 mol)

-

2-Aminoethanol (1.1 eq, e.g., 6.72 g, 0.11 mol)

-

Toluene (150 mL)

-

Round-bottom flask with magnetic stirrer and Dean-Stark apparatus.

Procedure:

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Addition: Charge the flask with ethyl acetoacetate (13.01 g), 2-aminoethanol (6.72 g), and toluene (150 mL).

-

Reaction & Byproduct Removal: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until no more ethanol is collected in the trap.[6]

-

Monitoring: The reaction can be monitored by observing the volume of ethanol collected (theoretical: ~4.6 g or 5.8 mL).

-

Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Caption: General laboratory workflow for synthesis and purification.

Purification:

-

Vacuum Distillation: For larger scales, fractional distillation under high vacuum is the preferred method for purifying the liquid product. This effectively removes non-volatile impurities and unreacted starting materials.

-

Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.[6]

-

Work-up (Optional): If side products are suspected, an aqueous work-up can be performed before distillation. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-aminoethanol, then with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

Characterization (Predicted): As reference spectra for N-(2-hydroxyethyl)acetoacetamide are not readily available in common databases, the following are predicted assignments based on its structure.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.0-7.5 ppm (broad singlet, 1H, N-H)

-

δ ~3.7 ppm (triplet, 2H, -CH₂-OH)

-

δ ~3.5 ppm (singlet, 2H, -C(O)-CH₂-C(O)-)

-

δ ~3.4 ppm (quartet, 2H, -NH-CH₂-)

-

δ ~2.5 ppm (broad singlet, 1H, -OH)

-

δ ~2.2 ppm (singlet, 3H, CH₃-C(O)-)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~201 ppm (C=O, ketone)

-

δ ~168 ppm (C=O, amide)

-

δ ~61 ppm (-CH₂-OH)

-

δ ~50 ppm (-C(O)-CH₂-C(O)-)

-

δ ~43 ppm (-NH-CH₂-)

-

δ ~30 ppm (CH₃-C(O)-)

-

-

IR (neat, cm⁻¹): ~3350 (O-H, N-H stretch), ~1715 (C=O ketone stretch), ~1650 (C=O amide I band), ~1550 (N-H bend, amide II band).

Conclusion

The synthesis of N-(2-hydroxyethyl)acetoacetamide can be effectively achieved via two primary pathways. The reaction of 2-aminoethanol with diketene offers a rapid, high-yield, and atom-economical route that is ideal for industrial production, provided that the significant hazards associated with diketene are rigorously managed. For laboratory-scale synthesis where safety and reagent accessibility are paramount, the transamidation of ethyl acetoacetate provides a reliable, albeit slower, alternative. The choice of synthetic route should be guided by the desired scale, available equipment for safety and purification, and economic considerations. Both pathways, when executed with precision, yield a valuable bifunctional intermediate for further chemical innovation.

References

-

ChemicalBook. (n.d.). ketene - Safety Data Sheet. Retrieved February 19, 2026, from a URL available through Google search.[10]

-

Benchchem. (2025). Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. Retrieved February 19, 2026, from a URL available through Google search.[6]

-

Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved February 19, 2026, from [Link]

-

MedKoo Biosciences. (n.d.). Material Safety Data Sheet (MSDS) - Diketene. Retrieved February 19, 2026, from a URL available through Google search.[9]

-

International Labour Organization. (n.d.). ICSC 1280 - DIKETENE. Retrieved February 19, 2026, from [Link]

-

Gómez-Bombarelli, R., et al. (2008). Chemical Reactivity and Biological Activity of Diketene. Chemical Research in Toxicology, 21(9), 1764-1771. Retrieved February 19, 2026, from [Link]

-

INDOFINE Chemical Company. (n.d.). DIKETENE | 674-82-8. Retrieved February 19, 2026, from [Link]

-

ChemicalBook. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis. Retrieved February 19, 2026, from a URL available through Google search.[12]

-

Wikipedia. (n.d.). Diketene. Retrieved February 19, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved February 19, 2026, from a URL available through Google search.[13]

-

The Royal Society of Chemistry. (n.d.). Development of a copper-catalyzed enantioselective decarboxylative-aldolization.... Retrieved February 19, 2026, from a URL available through Google search.[14]

-

ResearchGate. (2008). Chemical Reactivity and Biological Activity of Diketene. Retrieved February 19, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). N-(2-Hydroxyethyl)acetamide. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2016, June 1). Variable Temperature 1H and 13C NMR Study of Restricted Rotation in N,n-Bis(2-Hydroxyethyl)acetamide. Retrieved February 19, 2026, from a URL available through Google search.[15]

-

TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide.... Retrieved February 19, 2026, from a URL available through Google search.[16]

-

Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents. Retrieved February 19, 2026, from a URL available through Google search.[17]

-

National Center for Biotechnology Information. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). Retrieved February 19, 2026, from a URL available through Google search.[18]

-

PubChem. (n.d.). N-(2-hydroxyethyl)acetamide. Retrieved February 19, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-(2-Hydroxyethyl)acetamide. Retrieved February 19, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). N-(2-hydroxyethyl)acetamide. Retrieved February 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Hydroxyethyl)acetamide. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of....

- Google Patents. (n.d.). Synthesis method of N, N, N ', N' -tetra (2-hydroxyethyl) -ethylenediamine.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. Retrieved February 19, 2026, from [Link]

-

Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved February 19, 2026, from a URL available through Google search.

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-acetoacetate. Retrieved February 19, 2026, from [Link]

-

Thieme. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Retrieved February 19, 2026, from a URL available through Google search.[19]

-

Sigma-Aldrich. (n.d.). n-(2-hydroxyethyl)acetamide. Retrieved February 19, 2026, from a URL available through Google search.

-

ResearchGate. (n.d.). The plausible mechanism for transamidation reaction. Retrieved February 19, 2026, from [Link]

-

WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved February 19, 2026, from a URL available through Google search.[20]

-

Organic Syntheses. (n.d.). ketene di(2-methoxyethyl) acetal. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025, October 15). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Retrieved February 19, 2026, from a URL available through Google search.[21]

-

ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Retrieved February 19, 2026, from a URL available through Google search.[22]

-

National Center for Biotechnology Information. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Retrieved February 19, 2026, from [Link]

-

ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations.... Retrieved February 19, 2026, from [Link]

Sources

- 1. Diketene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amide synthesis by transamidation [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. medkoo.com [medkoo.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]

- 12. 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 13. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 14. rsc.org [rsc.org]

- 15. (PDF) Variable Temperature 1H and 13C NMR Study of [research.amanote.com]

- 16. talenta.usu.ac.id [talenta.usu.ac.id]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. par.nsf.gov [par.nsf.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Introduction: The Unique Chemical Versatility of the Beta-Keto Amide Moiety

An In-Depth Technical Guide to Beta-Keto Amide Functional Monomers for Polymer Chemistry

In the landscape of functional polymers, the search for monomers that impart unique, tunable, and reactive properties to the final macromolecule is perpetual. Among the vast array of functional groups, the beta-keto amide stands out for its remarkable chemical versatility. This moiety, characterized by a ketone and an amide group separated by a methylene unit, offers a rich playground for polymer chemists, materials scientists, and drug development professionals. Its importance is rooted in a unique combination of reactivity, structural dynamics, and coordination chemistry, making it a cornerstone for designing advanced, "smart" materials.

The power of the beta-keto amide lies in its inherent keto-enol tautomerism, an equilibrium between two constitutional isomers.[1][2] This dynamic equilibrium is not merely a chemical curiosity; it is the engine that drives many of the advanced functionalities of the resulting polymers. The enol form introduces a nucleophilic C=C double bond and an acidic hydroxyl group, while the keto form presents two electrophilic carbonyl centers.[3] This duality allows for a wide range of post-polymerization modifications and imparts properties such as pH-responsiveness and metal chelation. Furthermore, the amide group provides a site for hydrogen bonding, influencing polymer solubility, thermal properties, and biocompatibility, making these materials particularly attractive for biomedical applications.[4][5] This guide will provide an in-depth exploration of the synthesis of beta-keto amide monomers, their polymerization, and the cutting-edge applications of the resulting polymers.

Section 1: Synthesis of Beta-Keto Amide Monomers: Crafting the Building Blocks

The successful design of a functional polymer begins with the robust synthesis of its monomeric precursor. Several synthetic strategies have been developed to produce beta-keto amides, each with distinct advantages concerning yield, scalability, and substrate scope.

1.1 Acylation of Amide Enolates and Equivalents

One of the most fundamental approaches involves the acylation of amide enolates.[6] However, generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H proton.[6][7] To circumvent this, methodologies often employ synthetic equivalents of amide enolates. A notable strategy uses ethylenediamine-derived β-enamino amides, which can be selectively acylated at the alpha-carbon.[7][8] These intermediates then undergo a domino fragmentation in acidic media to yield the desired functionalized β-keto amides.[6][7] This method is particularly useful for preparing β-keto amides with sensitive functional groups, such as protected amino acids, making it relevant for creating building blocks for bioactive polymers.[7]

1.2 Reactions Involving Diketene and Related Precursors

Diketene and its derivatives, like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), serve as highly efficient and atom-economical precursors.[3][9] The reaction of TMD with primary or secondary amines in refluxing tetrahydrofuran (THF), often catalyzed by sodium acetate, provides β-ketoamides in nearly quantitative yields under mild conditions.[9] This method is praised for its scalability, environmental friendliness, and avoidance of harsh reagents, making it suitable for industrial applications.[9]

1.3 Condensation and Coupling Strategies

More advanced methods include the condensation of dianions of malonic acid mono-amides with acid chlorides, followed by acidic workup to induce decarboxylation, yielding the final product in good yields.[10] Additionally, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools. For instance, magnesium enolates can be coupled with various acyl donors in a decarboxylative Claisen condensation to produce highly functionalized β-keto esters, which can subsequently be converted to amides.[8]

The choice of synthetic route is dictated by the desired complexity of the monomer, the required scale, and the tolerance of other functional groups present in the molecule.

Section 2: Polymerization Techniques for Beta-Keto Amide Monomers

The translation of monomer functionality to a macromolecule hinges on the polymerization technique. Beta-keto amide monomers, often incorporating a polymerizable group like a methacrylate or acrylamide, are compatible with a range of modern polymerization methods.

2.1 Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are paramount for synthesizing well-defined polymers with controlled molecular weights, narrow dispersity (PDI), and complex architectures (e.g., block, graft, or star polymers).[11][12]

RAFT polymerization is particularly effective for monomers containing ketone functionalities.[11] For example, a methacrylate monomer with a reactive ketone side-chain, 2-(4-oxo-pentanoate) ethyl methacrylate (PAEMA), has been successfully polymerized via RAFT to yield polymers with low PDI values (e.g., 1.25).[11] The living nature of this polymerization is demonstrated by a linear increase in molecular weight with monomer conversion, allowing for the subsequent chain extension to form block copolymers, such as with poly(ethylene glycol) methyl ether acrylate (PEGMA).[11] This control is critical for applications in drug delivery, where polymer architecture dictates encapsulation efficiency and release kinetics.

2.2 Polycondensation

When the beta-keto amide functionality is part of a difunctional monomer (e.g., a diamine or a diacid), polycondensation is a viable route to produce polymers like polyamides or poly(ester-amide)s.[13][14] For instance, new classes of poly(ether keto amide)s have been prepared by condensing diamines containing ether and ketone linkages with diacids like terephthalic acid.[14] These methods, including interfacial polycondensation, can yield high-performance polymers with excellent thermal stability.[13] However, achieving high molecular weights can be challenging, and the control over polymer architecture is less precise than with CRP.

Section 3: Applications Leveraging Beta-Keto Amide Functionality

The unique chemical nature of the beta-keto amide moiety translates into polymers with advanced, often "smart," properties. These materials are finding increasing use in high-value applications, particularly in the biomedical and environmental fields.

3.1 Stimuli-Responsive Systems for Drug Delivery

The amide group can act as a weak acid, allowing it to be protonated or deprotonated in response to pH changes. This makes polymers containing beta-keto amides excellent candidates for pH-responsive drug delivery systems.[15] For example, a polymer can be designed to be soluble and stable at physiological pH (7.4) but to undergo a conformational change or degradation in the acidic microenvironment of a tumor (pH ~6.5) or within the endosome (pH ~5.0), triggering the release of an encapsulated drug.[16] This targeted release minimizes systemic toxicity and enhances therapeutic efficacy.[15] Poly(β-amino amide)s, for instance, are biodegradable polymers that can be used to create nanoparticles for efficient RNA delivery, targeting specific organs like the spleen.[17]

3.2 Metal Chelation for Environmental and Catalytic Applications

The 1,3-dicarbonyl structure of the beta-keto amide (particularly in its enol form) is an excellent bidentate ligand for a wide range of metal ions.[18][19] This property can be harnessed to create polymers for heavy metal remediation from contaminated water.[19] The polymer acts as a selective sponge, binding toxic metal ions like lead, cadmium, or iron.[18][19] The kinetics of these reactions show that metal ions like Cu(II) and Fe(III) can react readily with the keto tautomer of acetoacetamide.[18] This chelating ability can also be used to immobilize metal catalysts on a polymer support, combining the advantages of homogeneous and heterogeneous catalysis.

3.3 Versatile Scaffolds for Bioconjugation

Polymers with pendent beta-keto groups serve as versatile platforms for post-polymerization modification.[11] The ketone functionality is more stable than aldehydes and can react efficiently with aminooxy-containing molecules to form stable oxime linkages.[11] This "click-like" reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biological molecules such as peptides, proteins, or small molecule drugs without requiring harsh reagents.[11] This approach allows for the creation of a library of functional materials from a single parent polymer, which is invaluable in drug discovery and development.[11]

| Polymer System | Monomer(s) | Polymerization | Key Property | Application | Reference |

| pPAEMA | 2-(4-oxo-pentanoate) ethyl methacrylate | RAFT | Reactive ketone side-chain | Platform for bioconjugation | [11] |

| Poly(β-amino amide) | Primary amines, bis(acrylates) | Michael Addition | pH-Responsive, Biodegradable | RNA delivery, Spleen targeting | [17] |

| Poly(ester-amide)s | Diarylidenecyclohexanone, Diacid chlorides | Interfacial Polycondensation | High thermal stability | High-performance materials | [13] |

| pH-Sensitive Micelles | Suberic acid, Ethylenediamine | Polycondensation | pH-triggered disassembly | Controlled drug release | [16] |

Section 4: Detailed Experimental Protocol: Synthesis and RAFT Polymerization

To provide a practical, field-proven methodology, this section details a representative workflow for the synthesis of a beta-keto amide functional monomer and its subsequent controlled polymerization. This protocol is designed to be self-validating, with clear steps and characterization checkpoints.

Workflow: From Monomer to Functional Polymer

Part 1: Synthesis of N-(2-(methacryloyloxy)ethyl)-3-oxobutanamide

-

Rationale: This protocol utilizes the reaction of an amine with TMD, a high-yield and clean method for generating the beta-keto amide functionality directly onto a polymerizable methacrylate backbone.[9]

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Add 2-aminoethyl methacrylate hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to free the amine.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Redissolve the crude product in dichloromethane and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the pure monomer as a viscous oil or solid.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should clearly show peaks corresponding to the methacrylate vinyl protons, the ethyl spacer, the methylene group between the carbonyls, and the terminal methyl group of the keto-amide moiety.

-

Part 2: RAFT Polymerization of the Monomer

-

Rationale: This protocol uses RAFT to achieve a controlled polymerization, yielding a polymer with a predictable molecular weight and low polydispersity, which is essential for high-performance applications.[11]

-

Methodology:

-

In a Schlenk flask, dissolve the synthesized monomer (e.g., 100 eq), a RAFT agent such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (1.0 eq), and an initiator like Azobisisobutyronitrile (AIBN) (0.2 eq) in an anhydrous solvent (e.g., DMF or dioxane).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for a predetermined time (e.g., 3-24 hours, depending on the desired conversion). Samples can be taken periodically via a degassed syringe to monitor kinetics.[11]

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Isolate the polymer by precipitating the concentrated reaction mixture into a large volume of a non-solvent, such as cold diethyl ether.

-

Collect the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.

-

Validation: Determine the monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks in the ¹H NMR spectrum.[11] Analyze the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). A linear evolution of Mn with conversion and a PDI value below 1.3 are indicative of a well-controlled polymerization.[11]

-

Conclusion and Future Outlook

Beta-keto amide functional monomers are far more than simple building blocks; they are sophisticated tools for the creation of next-generation polymers. Their unique keto-enol tautomerism and reactive nature provide a direct pathway to materials with built-in responsiveness, chelating capabilities, and platforms for straightforward bioconjugation. The ability to polymerize these monomers using controlled radical techniques further empowers scientists to design complex macromolecular architectures with unparalleled precision. For researchers in drug development, these polymers offer a robust platform for creating sophisticated delivery vehicles that can respond to biological cues. For materials scientists, they open doors to novel adsorbents, catalysts, and smart coatings. As synthetic methodologies become even more refined and our understanding of the structure-property relationships deepens, the role of beta-keto amide-based polymers in solving complex challenges in medicine, technology, and environmental science is set to expand dramatically.

References

-

Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (2010). Synthesis. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journals. [Link]

-

Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC. (2013). National Center for Biotechnology Information. [Link]

-

Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. (2002). ResearchGate. [Link]

-

Reactions of metal ions with β-ketoamides. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Keto Enol Tautomerization. (2024). Chemistry Steps. [Link]

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). Organic Letters. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF pH-SENSITIVE POLYMER VIA CARBOXAMIDE GROUP. Scholar DLU. [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

-

β‐Keto amides motifs in natural products and biologically active compounds. ResearchGate. [Link]

-

Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain. Part - Arabian Journal of Chemistry. (2009). ScienceDirect. [Link]

-

Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

-

Eco-Conscious Approach to Thermoresponsive Star-Comb and Mikto-Arm Polymers via Enzymatically Assisted Atom Transfer Radical Polymerization Followed by Ring-Opening Polymerization. (2023). MDPI. [Link]

-

pH-responsive and biodegradable polymeric micelles based on poly(β-amino ester)-graft-phosphorylcholine for doxorubicin delivery. Polymer Chemistry. [Link]

-

Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). The Royal Society of Chemistry. [Link]

-

pH Responsive Polymers in Drug Delivery. RJPT. [Link]

-

Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications. [Link]

-

Thermoresponsive Polymers Based on Tertiary Amine Moieties. (2021). PubMed. [Link]

-

Metal-binding polymesr as chelating agents. KU ScholarWorks. [Link]

-

Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterieally Hindered Ligands. OSTI.GOV. [Link]

-

Bioinspired High-Performance Bilayer, pH-Responsive Hydrogel with Superior Adhesive Property. (2022). MDPI. [Link]

-

Applications of Biodegradable Polymers for Drug Delivery Systems. Taylor & Francis eBooks. [Link]

-

Bio-derived poly(ester amide) copolymers: Synthesis and post-polymerization modification. American Chemical Society. [Link]

-

Biobased Amines: From Synthesis to Polymers; Present and Future. (2016). Chemical Reviews. [Link]

-

A new beta-keto amide synthesis. ResearchGate. [Link]

-

Biodegradable Poly(β-amino amide)s Enable Efficient RNA Delivery and Spleen Targeting. (2025). bioRxiv. [Link]

-

The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]

-

Synthesis of β‐keto amides through β‐keto acids. ResearchGate. [Link]

-

Bio-based monomers for amide-containing sustainable polymers. RSC Publishing. [Link]

-

Chemoselective Amination of β-Keto Amides. Bentham Science. [Link]

-

Controlled radical polymerization – Knowledge and References. Taylor & Francis. [Link]

-

β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate. [Link]

-

Synthesis and Thermosensitive Behavior of Polyacrylamide Copolymers and Their Applications in Smart Textiles. (2015). MDPI. [Link]

-

Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s. Journal of Materials Chemistry. [Link]

Sources

- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bio-based monomers for amide-containing sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides [beilstein-journals.org]

- 7. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 9. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. arabjchem.org [arabjchem.org]

- 14. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. rjptonline.org [rjptonline.org]

- 16. pH-responsive and biodegradable polymeric micelles based on poly(β-amino ester)-graft-phosphorylcholine for doxorubicin delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Reactions of metal ions with β-ketoamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. DSpace [kuscholarworks.ku.edu]

N-(2-Hydroxyethyl)-3-oxobutanamide solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility and Handling of N-(2-Hydroxyethyl)-3-oxobutanamide

Executive Summary

This compound (CAS 24309-97-5), also known as N-(2-Hydroxyethyl)acetoacetamide, is a bifunctional monomer and intermediate characterized by a reactive acetoacetyl group and a primary hydroxyl group. Its dual functionality makes it a critical building block in the synthesis of high-performance hydrogels, thermosetting coatings, and pharmaceutical intermediates (e.g., Hantzsch dihydropyridine synthesis).

This guide addresses the critical solubility parameters required for processing, purification, and formulation. Unlike simple amides, the solubility of this compound is governed by a competition between its highly polar hydrogen-bonding network and its susceptibility to keto-enol tautomerism.

Physicochemical Profile

To understand solubility, we must first establish the fundamental properties of the solute.

| Property | Data | Source/Validation |

| CAS Number | 24309-97-5 | [Sigma-Aldrich, 2026] |

| Molecular Formula | Calculated | |

| Molecular Weight | 145.16 g/mol | Calculated |

| Physical State | Solid (Crystalline Powder) | [Fisher Scientific, 2025] |

| Melting Point | 104 – 106 °C | [Sigma-Aldrich, 2026] |

| Predicted LogP | -1.1 to -0.3 | Hydrophilic (Water Soluble) |

| pKa (Predicted) | ~11.5 (Amide), ~9 (Enol) | Weakly Acidic |

Solubility Mechanism & Profile

The solubility of this compound is driven by three distinct molecular interactions:

-

Hydrogen Bonding (Dominant): The primary hydroxyl (-OH) and the amide (-NH-CO-) groups act as strong H-bond donors and acceptors.

-

Dipole-Dipole Interactions: The 1,3-dicarbonyl system creates a significant permanent dipole.

-

Keto-Enol Tautomerism: In polar protic solvents (water, methanol), the keto form dominates. In non-polar aprotic solvents, the enol form is stabilized by intramolecular H-bonding, though the compound's overall high polarity limits solubility in these media.

Solubility Interaction Map

Caption: Solubility interaction map illustrating the dominance of Hydrogen Bonding in aqueous and alcoholic systems versus hydrophobic exclusion in non-polar solvents.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Aqueous | Water, Buffer (pH 4-8) | High (>100 mg/mL) | Polymerization, Formulation. Note: Avoid high pH to prevent hydrolysis. |

| Alcohols | Methanol, Ethanol, IPA | High | Recrystallization (Hot), Synthesis. |

| Polar Aprotic | DMSO, DMF, DMAc | High | NMR analysis, Solution Polymerization. |

| Ethers | THF, 1,4-Dioxane | Moderate | Synthesis medium (e.g., reaction with diketene). |

| Esters | Ethyl Acetate | Moderate/Low | Extraction, Purification (Anti-solvent). |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Precipitation, Washing crystals. |

| Chlorinated | Dichloromethane (DCM) | Low | Extraction (limited efficiency). |

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical formulations. You must validate solubility in your specific matrix.

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the saturation limit in a specific solvent at ambient temperature.

Materials:

-

0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

-

Scintillation vials (20 mL).

-

Analytical Balance.

Workflow:

-

Saturation: Add excess solid (approx. 500 mg) to 2 mL of the target solvent in a vial.

-

Equilibration: Vortex for 2 minutes, then shake/stir at 25°C for 24 hours. Ensure solid remains visible (saturated).

-

Filtration: Filter the supernatant through a 0.45 µm filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Vacuum oven at 40°C or Nitrogen stream). Caution: Do not exceed 60°C to avoid thermal degradation/polymerization.

-

Measurement: Weigh the dried vial (

). -

Calculation:

Protocol B: Recrystallization (Purification)

Since the compound is a solid (MP 104°C), recrystallization is the preferred method for purification from crude reaction mixtures.

Solvent System: Ethanol (Solvent) + Hexane (Anti-solvent) OR Ethyl Acetate (Solvent) + Heptane.

Caption: Two-solvent recrystallization workflow utilizing the polarity difference between Ethanol and Hexane.

Stability & Handling in Solution

1. Hydrolysis Risk: The acetoacetyl group is susceptible to hydrolysis, particularly in basic aqueous conditions.

-

Mechanism: Nucleophilic attack at the amide carbonyl or the ketone carbonyl.

-

Recommendation: Maintain aqueous solutions at pH 5.0 – 7.0 . Avoid storing aqueous solutions for prolonged periods (>24 hours) unless frozen.

2. Polymerization Risk:

While not a vinyl monomer itself, the active methylene group (

-

Storage: Store the solid under inert atmosphere (Nitrogen/Argon) at room temperature.

3. Tautomerism in NMR:

When analyzing solubility via NMR, be aware that in

References

-

Sigma-Aldrich. (2026). Product Specification: this compound (CAS 24309-97-5).[1][2][3][5]Link

-

PubChem. (2026). Compound Summary: this compound.[1][2][3][6][4][5] National Library of Medicine. Link

-

Fisher Scientific. (2025). Safety Data Sheet: Acetoacetamide derivatives.Link

-

BenchChem. (2025). Technical Guide: Synthesis and Purification of Acetoacetamides.Link

Sources

- 1. 85038-45-5 | 2-(2-Chloropropanamido)acetic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. 2044-64-6 | N,N-Dimethyl-3-oxobutanamide | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. 50607-30-2 | Piperidine-2,4-dione | Amides | Ambeed.com [ambeed.com]

- 4. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound [P81664] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. 24309-97-5 | CAS DataBase [m.chemicalbook.com]

A Tale of Two Ketones: An In-depth Technical Guide to the Divergent Worlds of Acetoacetoxy Esters and Acetoacetamides

For the discerning researcher, scientist, and drug development professional, the β-keto functionality is a cornerstone of synthetic strategy. Its unique electronic landscape, characterized by an acidic α-carbon nestled between two carbonyl groups, offers a versatile platform for carbon-carbon bond formation and molecular elaboration. Within this class of compounds, acetoacetoxy esters and acetoacetamides represent two closely related yet functionally distinct families. This guide delves into the core differences between these two synthons, moving beyond superficial structural comparisons to explore the nuanced interplay of reactivity, stability, and application that governs their utility in modern chemical and pharmaceutical science.

The Electronic and Structural Landscape: More Than Just an Oxygen Versus a Nitrogen

At first glance, the distinction between an acetoacetoxy ester and an acetoacetamide is a simple substitution of an oxygen atom for a nitrogen atom. However, this seemingly minor change precipitates a cascade of electronic and steric effects that fundamentally alter the character of the molecule.

The amide bond in an acetoacetamide is significantly more stable than the ester linkage in its counterpart.[1][2][3] This enhanced stability is a direct consequence of the superior ability of the nitrogen atom's lone pair to participate in resonance with the amide carbonyl. This resonance imparts a greater degree of double-bond character to the C-N bond, rendering it more resistant to nucleophilic attack and subsequent hydrolysis.[1][3] In contrast, the lone pair on the ester oxygen is less available for donation due to oxygen's higher electronegativity, resulting in a more electrophilic carbonyl carbon and a more labile ester bond. This fundamental difference in stability has profound implications for their respective applications, particularly in biological systems where enzymatic and pH-mediated hydrolysis are prevalent.[2]

Hydrogen Bonding Capabilities: A Key Differentiator

The presence of an N-H bond in primary and secondary acetoacetamides introduces the capacity for hydrogen bond donation, a feature absent in acetoacetoxy esters. This, coupled with the hydrogen bond accepting capability of the amide carbonyl oxygen, allows acetoacetamides to form more extensive and robust intermolecular hydrogen-bonding networks. This distinction influences their physical properties, such as melting point and solubility, and can play a crucial role in their interaction with biological targets like enzymes, where hydrogen bonding is a key determinant of binding affinity.

Synthesis: A Shared Progenitor, Divergent Paths

A highly efficient and industrially significant route to both acetoacetoxy esters and acetoacetamides employs a common, highly reactive precursor: diketene.[4][5][6][7] This versatile four-membered ring lactone serves as a potent acetoacetylating agent, reacting readily with nucleophiles to generate the desired β-keto functionality. The choice of nucleophile—an alcohol for the ester or an amine for the amide—dictates the final product.

Synthesis of Acetoacetoxy Esters from Diketene

The reaction of diketene with an alcohol, often catalyzed by an acid or a base, proceeds via the nucleophilic attack of the alcohol on the carbonyl carbon of the β-lactone ring. This is followed by ring-opening to yield the corresponding acetoacetoxy ester.[8] Industrial processes are optimized to minimize side reactions such as the polymerization of diketene.[5]

Experimental Protocol: Synthesis of Ethyl Acetoacetate from Diketene

Causality: This protocol utilizes triethylamine as a basic catalyst to facilitate the nucleophilic attack of ethanol on diketene. The reaction is performed at a controlled temperature to prevent the exothermic reaction from leading to unwanted byproducts.

Methodology:

-

To a stirred solution of anhydrous ethanol (1.5 eq) in a suitable inert solvent (e.g., toluene) under a nitrogen atmosphere, add triethylamine (0.1 eq).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add freshly distilled diketene (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC or GC-MS until the diketene is consumed.

-

Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the triethylamine, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl acetoacetate.

Caption: Synthesis of Ethyl Acetoacetate from Diketene.

Synthesis of Acetoacetamides from Diketene

The synthesis of acetoacetamides follows a similar mechanistic pathway, with a primary or secondary amine acting as the nucleophile.[9] The reaction is typically rapid and exothermic. The greater nucleophilicity of amines compared to alcohols often means that the reaction can proceed without a catalyst.

Experimental Protocol: Synthesis of N-Methylacetoacetamide from Diketene

Causality: This protocol leverages the high nucleophilicity of methylamine to directly react with diketene without the need for a catalyst. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts.

Methodology:

-

To a stirred aqueous solution of methylamine (40%, 1.2 eq), cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add freshly distilled diketene (1.0 eq) dropwise, maintaining the reaction temperature below 15 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.

-

Monitor the reaction by HPLC or LC-MS to confirm the consumption of diketene.

-

The resulting aqueous solution of N-methylacetoacetamide can often be used directly in subsequent steps or concentrated under reduced pressure if the pure compound is required.

Caption: Synthesis of N-Methylacetoacetamide from Diketene.

A Dichotomy in Reactivity: Acidity and Tautomerism

The reactivity of both acetoacetoxy esters and acetoacetamides is dominated by the chemistry of the active methylene group and the phenomenon of keto-enol tautomerism.

Acidity of the α-Hydrogens

The protons on the carbon flanked by the two carbonyl groups are significantly acidic, with pKa values for compounds like ethyl acetoacetate around 11 in water.[10][11] This acidity is a consequence of the ability of the resulting enolate anion to delocalize the negative charge onto both carbonyl oxygens. While direct comparative pKa data for acetoacetamides is less common in standard texts, the electronic nature of the amide group suggests a nuanced difference. The resonance donation from the nitrogen in the amide can slightly decrease the electron-withdrawing ability of the amide carbonyl compared to the ester carbonyl, which might suggest a slightly higher pKa for the acetoacetamide. However, both are sufficiently acidic to be readily deprotonated by common bases like alkoxides, forming nucleophilic enolates that are central to their synthetic utility.

Keto-Enol Tautomerism: A Shifting Equilibrium

Both classes of compounds exist as an equilibrium mixture of the keto and enol tautomers. However, the position of this equilibrium can differ significantly.

Caption: Keto-Enol Tautomerism Equilibrium.

For acetoacetoxy esters like ethyl acetoacetate, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation.[12][13] The proportion of the enol tautomer is highly solvent-dependent, increasing in non-polar solvents where the intramolecular hydrogen bond is more favorable.

In contrast, for acetoacetamides, the keto form is often overwhelmingly favored in the liquid phase. The stronger intermolecular hydrogen bonding capabilities of the amide group can disrupt the intramolecular hydrogen bond that would stabilize the enol form.

| Compound | Tautomer | Key Stabilizing/Destabilizing Factors |

| Acetoacetoxy Ester | Keto | Generally more stable C=O bond than C=C. |

| Enol | Intramolecular hydrogen bonding; conjugation of C=C with C=O. Favored in non-polar solvents. | |

| Acetoacetamide | Keto | Strong intermolecular hydrogen bonding favors this form. |

| Enol | Intramolecular hydrogen bonding is less favorable due to competing intermolecular interactions. |

Divergent Applications: From Polymer Scaffolds to Precision Therapeutics

The distinct chemical personalities of acetoacetoxy esters and acetoacetamides have led to their deployment in different arenas of chemical science and technology.

Acetoacetoxy Esters: Masters of Polymer Chemistry and General Synthesis

The reactivity of the acetoacetoxy group has been extensively harnessed in polymer chemistry. Acetoacetoxyethyl methacrylate (AAEM) is a prominent example of a functional monomer that can be incorporated into polymer chains.[14][15][16][17][18] The pendant acetoacetoxy groups can then be used for cross-linking reactions, for instance, with amines or hydrazides, to improve the mechanical properties and solvent resistance of coatings and adhesives.[14] This chemistry allows for the formulation of ambient temperature curing systems, which is highly desirable from both an energy and a safety perspective.[15]

In the realm of drug delivery, the hydrolysable ester bond of acetoacetoxy-functionalized polymers is being explored for the controlled release of therapeutic agents.[19][20] The rate of hydrolysis can be tuned by altering the polymer backbone and the local chemical environment.

Acetoacetamides: Precision Tools in Drug Discovery

The enhanced stability of the amide bond makes acetoacetamides particularly well-suited for applications in medicinal chemistry, where compounds must endure the aqueous environment of the body.[1][2] The acetoacetamide moiety is found in a number of active pharmaceutical ingredients (APIs) and serves as a key building block in their synthesis.[4][6][7][9]

A notable application of acetoacetamide derivatives is in the development of kinase inhibitors.[21][22][23][24] The ability of the acetoacetamide scaffold to present functional groups in a specific three-dimensional orientation allows for precise interactions with the ATP-binding site or allosteric pockets of kinases, which are critical targets in cancer therapy. For example, N-benzyl-substituted acetamide derivatives have been investigated as potent Src kinase inhibitors.[21][22][23]

Conclusion: A Matter of Strategic Choice

The journey from the shared precursor of diketene to the distinct chemical entities of acetoacetoxy esters and acetoacetamides is a compelling illustration of how subtle structural modifications can lead to profound differences in chemical behavior and application. The choice between these two versatile building blocks is not arbitrary but a strategic decision based on the desired properties of the final product. For applications demanding robust, hydrolytically stable scaffolds, particularly in the challenging environment of biological systems, the acetoacetamide is often the superior choice. Conversely, where facile cross-linking or controlled degradation is paramount, the acetoacetoxy ester offers a wealth of opportunities. A deep understanding of their intrinsic differences is, therefore, indispensable for the modern scientist aiming to design and synthesize molecules with precision and purpose.

References

-

Diketene - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved February 20, 2026, from [Link]

-

Diketene Market Size, Growth and Analysis Report - 2033. (2024, September 13). Retrieved February 20, 2026, from [Link]

-

Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. Retrieved February 20, 2026, from [Link]

-

Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Chemical Reactivity and Biological Activity of Diketene | Request PDF. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Why do amides require much harsher conditions for hydrolysis than esters?. (2020, November 30). Stack Exchange. Retrieved February 20, 2026, from [Link]

-

Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (n.d.). Chapman University Digital Commons. Retrieved February 20, 2026, from [Link]

-

The Stability of Enamine Crosslinks formed from Acetoacetate/Amine in Synthetic Hydrogels | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Why is the enol form of acetylacetone more stable?. (2025, July 11). Filo. Retrieved February 20, 2026, from [Link]

-

Thiazolyl N-benzyl-substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (2011, October 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-